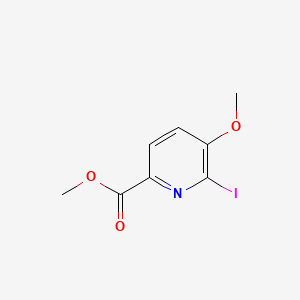

Methyl 6-iodo-5-methoxypicolinate

Description

Methyl 6-iodo-5-methoxypicolinate is a substituted picolinic acid derivative characterized by an iodine atom at the 6-position and a methoxy group at the 5-position of the pyridine ring, with a methyl ester at the carboxylic acid position.

Properties

IUPAC Name |

methyl 6-iodo-5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKMDIZTANKXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-iodo-5-methoxypicolinate can be synthesized through several methods. One common approach involves the iodination of methyl 5-methoxypicolinate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-5-methoxypicolinate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

Substitution: Sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of methyl 6-iodo-5-formylpicolinate.

Reduction: Formation of methyl 5-methoxypicolinate.

Substitution: Formation of methyl 6-azido-5-methoxypicolinate or methyl 6-thio-5-methoxypicolinate.

Scientific Research Applications

Methyl 6-iodo-5-methoxypicolinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyridine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of methyl 6-iodo-5-methoxypicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Research Implications and Gaps

- Applications : Iodo-substituted picolinates are valuable in radiopharmaceuticals and materials science due to iodine’s versatility in labeling and catalysis.

- Data Gaps : Experimental data for melting points, solubility, and stability of this compound are needed for comprehensive comparisons.

Biological Activity

Methyl 6-iodo-5-methoxypicolinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : C_8H_8I_NO_2

- Molecular Weight : 251.06 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity

- Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of lung cancer cells (A549) and breast cancer cells (MCF7) with IC50 values in the micromolar range.

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases.

-

Antimicrobial Activity

- Recent studies have also explored the antimicrobial properties of this compound. It exhibited moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.

Anticancer Studies

A series of experiments were conducted to evaluate the anticancer efficacy of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| MCF7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 20.0 | Inhibition of DNA synthesis |

These findings suggest that this compound may act through multiple pathways to exert its anticancer effects.

Anti-inflammatory Mechanisms

In vitro studies involving RAW 264.7 macrophages indicated that treatment with this compound led to a significant decrease in the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines. The compound appears to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response.

Antimicrobial Activity

The antimicrobial efficacy was assessed using disc diffusion and broth microdilution methods:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 10 | >64 µg/mL |

While the compound showed promise against Staphylococcus aureus, its effectiveness against Gram-negative bacteria was limited.

Case Studies

-

Case Study on Lung Cancer

- A study published in Cancer Letters investigated the effects of this compound on lung cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.

-

Case Study on Inflammation

- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of inflammatory markers and improved outcomes in terms of edema reduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.